Methyl 3-methoxy-4-(methoxymethyl)benzoate

Description

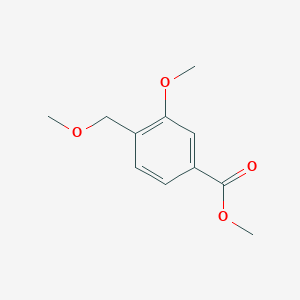

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-4-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-9-5-4-8(11(12)15-3)6-10(9)14-2/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCGWTKPJNEOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Methoxy 4 Methoxymethyl Benzoate and Analogous Aromatic Esters

Direct Esterification Approaches

Direct esterification methods are fundamental in organic synthesis for the formation of esters from carboxylic acids and alcohols. These approaches are often characterized by their efficiency and straightforward application.

Acid-Catalyzed Esterification from Carboxylic Acid Precursors

The most traditional method for preparing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of methyl 3-methoxy-4-(methoxymethyl)benzoate, this would involve the reaction of 3-methoxy-4-(methoxymethyl)benzoic acid with methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). jaiswaminarayanmultichem.in The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

Table 1: Conditions for Acid-Catalyzed Esterification

| Reactants | Catalyst | Solvent | Conditions |

|---|

Esterification with Dicyclohexylcarbodiimide (B1669883) (DCC)

For substrates that are sensitive to the harsh conditions of strong acid catalysis, milder methods are required. The Steglich esterification is a notable example, utilizing dicyclohexylcarbodiimide (DCC) as a coupling reagent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org This method is highly effective for forming esters at room temperature. wikipedia.org

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP accelerates the reaction by acting as an acyl transfer agent, forming a reactive acylpyridinium species that readily reacts with the alcohol. organic-chemistry.org A key characteristic of this reaction is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be removed by filtration. wikipedia.org

Table 2: Key Reagents in Steglich Esterification

| Reagent | Role | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent/Dehydrating Agent | Dicyclohexylurea (DCU) |

Strategies for Introducing Methoxy (B1213986) and Methoxymethyl Moieties

An alternative synthetic approach involves constructing the molecule by first establishing the benzoate (B1203000) core and then introducing the methoxy and methoxymethyl substituents. This requires careful consideration of regioselectivity and the use of appropriate protecting groups if necessary.

Alkylation Reactions for Methoxymethyl Group Formation

The methoxymethyl group can be formed via the alkylation of a hydroxymethyl precursor. For instance, the synthesis of methyl 4-(methoxymethyl)benzoate can be achieved by treating methyl 4-(hydroxymethyl)benzoate with a base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkylating agent such as iodomethane. chemicalbook.com This method, a variation of the Williamson ether synthesis, is a common and effective way to form ethers.

Another major class of alkylation reactions is the Friedel-Crafts reaction, which introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. mt.comlibretexts.org While powerful, this reaction has limitations, such as the potential for carbocation rearrangements and the fact that it does not work well on aromatic rings with strongly deactivating substituents. libretexts.orglibretexts.org

Regioselective Etherification in Hydroxy-Substituted Benzoates

The methoxy group on the aromatic ring is typically introduced via the etherification of a corresponding hydroxy-substituted benzoate. This reaction must be regioselective if multiple hydroxyl groups are present. For example, the synthesis of methyl 3-methoxy-4-methylbenzoate can start from 3-hydroxy-4-methylbenzoic acid, which is then methylated using an agent like dimethyl sulfate. google.com

Similarly, a starting material such as methyl 3-hydroxy-4-methoxybenzoate can be selectively alkylated at the hydroxyl position. mdpi.com The choice of base and alkylating agent is crucial for achieving high yields and selectivity. Potassium carbonate is a commonly used base in such reactions, often in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

Table 3: Example of Regioselective Etherification

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

|---|

Nucleophilic Substitution Pathways for Methoxymethyl Incorporation

An important pathway for introducing the methoxymethyl group involves nucleophilic substitution on a benzylic halide. This strategy begins with the formation of a precursor like methyl 4-(bromomethyl)-3-methoxybenzoate. This precursor can be synthesized from methyl 3-methoxy-4-methylbenzoate via a radical bromination of the methyl group, often using N-bromosuccinimide (NBS) and a radical initiator or UV light. google.com

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-methoxy-4-(methoxymethyl)benzoic acid |

| Methanol |

| Sulfuric acid |

| Hydrochloric acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Dicyclohexylurea (DCU) |

| Methyl 4-(hydroxymethyl)benzoate |

| Sodium hydride (NaH) |

| Iodomethane |

| Aluminum chloride (AlCl₃) |

| Methyl 3-methoxy-4-methylbenzoate |

| 3-hydroxy-4-methylbenzoic acid |

| Dimethyl sulfate |

| Methyl 3-hydroxy-4-methoxybenzoate |

| 1-Bromo-3-chloropropane (B140262) |

| Potassium carbonate (K₂CO₃) |

| Dimethylformamide (DMF) |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |

| Methyl 4-(bromomethyl)-3-methoxybenzoate |

| N-bromosuccinimide (NBS) |

Multi-Step Synthetic Sequences and Retrosynthetic Analysis

The synthesis of specifically substituted aromatic esters like this compound often necessitates multi-step reaction sequences. researchgate.netyoutube.comlibretexts.org These sequences are best designed by employing a retrosynthetic approach, which involves logically deconstructing the target molecule into simpler, readily available precursor molecules. youtube.com This strategy allows for the identification of key bond formations and functional group interconversions required to build the complex target from simple starting materials.

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules. youtube.com For this compound, the primary disconnections involve the ester and ether functional groups.

Ester Disconnection: The most logical initial disconnection is the ester linkage (C-O bond), which simplifies the target molecule into 3-methoxy-4-(methoxymethyl)benzoic acid and methanol. This is a standard disconnection for esters, pointing towards a final esterification step in the forward synthesis.

Ether Disconnection: The methoxymethyl group at the C4 position can be disconnected. Cleaving the benzylic C-O bond of the ether reveals a 4-(halomethyl) or 4-(hydroxymethyl) intermediate, such as 4-(bromomethyl)-3-methoxybenzoic acid, and a methanol-derived nucleophile. This suggests a nucleophilic substitution reaction.

Functional Group Interconversion (FGI): The 4-(halomethyl) group is synthetically accessible from a 4-methyl group via radical halogenation. This points to 3-methoxy-4-methylbenzoic acid as a key precursor.

Following this pathway, a plausible retrosynthesis traces the target molecule back to a simple, commercially available starting material like 3-hydroxy-4-methylbenzoic acid or a related compound. The forward synthesis would then involve protecting or modifying the functional groups in a specific order to achieve the desired substitution pattern. For instance, it is often crucial to establish the correct directing groups on the benzene (B151609) ring before performing electrophilic aromatic substitution reactions to ensure the desired regioselectivity. youtube.comlibretexts.org

The synthesis of this compound and its analogs relies on several key precursor intermediates. These molecules serve as foundational building blocks that already contain the core aromatic structure and key substituents, which are then further functionalized.

A critical intermediate is Methyl 3-methoxy-4-methylbenzoate . google.com This compound can be prepared from 3-hydroxy-4-methylbenzoic acid. google.com The synthesis involves dissolving 3-hydroxy-4-methylbenzoic acid and its methylated counterpart, 3-methoxy-4-methylbenzoic acid, in water with potassium hydroxide (B78521), followed by the dropwise addition of dimethyl sulphate to perform the methylation and esterification. google.com Once obtained, Methyl 3-methoxy-4-methylbenzoate serves as the direct precursor for introducing the functionality at the 4-position methyl group. This is typically achieved through side-chain bromination to yield Methyl 4-bromomethyl-3-methoxybenzoate, which is a key intermediate for pharmaceuticals and other fine chemicals. google.com

Another important class of precursors includes hydroxylated benzoates, such as Methyl 3-hydroxy-4-methoxybenzoate . mdpi.comnih.govnih.gov This compound is a valuable starting material for multi-step syntheses where the hydroxyl group is alkylated to introduce more complex side chains. For example, it is the starting material in a novel synthesis of Gefitinib, where it is first alkylated with 1-bromo-3-chloropropane in the presence of potassium carbonate. mdpi.comresearchgate.net This highlights the utility of this precursor in building elaborate molecular architectures.

The table below summarizes key precursors and their roles in the synthesis of substituted aromatic esters.

| Precursor Intermediate | Role in Synthesis |

| 3-Hydroxy-4-methylbenzoic acid | Starting material for the preparation of Methyl 3-methoxy-4-methylbenzoate. google.com |

| 3-Methoxy-4-methylbenzoic acid | A direct precursor that can be esterified to form the corresponding methyl ester. google.comjaiswaminarayanmultichem.in |

| Methyl 3-hydroxy-4-methoxybenzoate | A versatile building block where the hydroxyl group can be alkylated to introduce various side chains. mdpi.comnih.gov |

| Methyl 3-methoxy-4-methylbenzoate | A key intermediate whose 4-methyl group can be functionalized, typically via halogenation. google.com |

| Methyl 4-bromomethyl-3-methoxybenzoate | A reactive intermediate used for introducing nucleophiles at the benzylic position to form ethers or other derivatives. google.com |

| 4-(Hydroxymethyl)benzoic acid | Used in the synthesis of related compounds to install a methoxymethyl group via etherification. chemicalbook.com |

Optimizing reaction conditions is essential for maximizing product yield and selectivity while minimizing side reactions and waste. nih.gov For the multi-step synthesis of this compound, each step requires careful tuning of its parameters.

Esterification: The formation of the methyl ester from the corresponding carboxylic acid is often achieved via Fischer esterification. jaiswaminarayanmultichem.in Optimization of this step typically involves:

Catalyst: Using a strong acid catalyst like sulfuric acid or hydrochloric acid is common. jaiswaminarayanmultichem.in

Temperature: Reactions are often run under reflux conditions to increase the reaction rate. The optimal temperature is typically between 50°C and 100°C.

Reactant Ratio: Using the alcohol (methanol) as the solvent ensures a large excess, which drives the equilibrium towards the product. An alternative method involves alkylation with agents like dimethyl sulphate, where conditions such as pH (kept at 10.8-11 with KOH) and temperature (40°C) are critical for high yields. google.com

Side-Chain Bromination: The conversion of Methyl 3-methoxy-4-methylbenzoate to Methyl 4-bromomethyl-3-methoxybenzoate requires radical conditions. A process for this transformation has been detailed where the reaction is performed using N-bromosuccinimide (NBS) in a solvent like ethyl acetate (B1210297) or chlorobenzene. google.com Key optimization parameters include:

Initiation: The reaction is initiated by exposure to light, for example, from a UV immersion lamp. google.com

Temperature: Conducting the reaction at low temperatures (0 to 5°C) can enhance selectivity and prevent over-bromination or unwanted side reactions. google.com

Solvent: The choice of solvent can influence reaction efficiency and product isolation. google.com

Ether Formation: The final step, converting the bromomethyl intermediate to the target methoxymethyl ether, involves a nucleophilic substitution with a methoxide (B1231860) source. Optimization would focus on temperature, reaction time, and the nature of the base and solvent to ensure complete conversion without promoting elimination or other side reactions.

Systematic approaches like factorial design can be employed to optimize multiple parameters simultaneously, such as temperature, reactant molar ratios, and reaction time, leading to significant increases in conversion and yield. rsc.orgrsc.orgresearchgate.net

The following table summarizes optimized conditions for key synthetic transformations.

| Reaction Step | Reagents & Catalysts | Key Conditions |

| Esterification | Methanol, Sulfuric Acid | Reflux for several hours. jaiswaminarayanmultichem.in |

| Methylation/Esterification | Dimethyl sulphate, KOH | pH 10.8-11, 40°C. google.com |

| Side-Chain Bromination | N-bromosuccinimide (NBS) | Solvent: Ethyl acetate or Chlorobenzene; UV light initiation; 0-5°C. google.com |

| Alkylation of Phenol | 1-bromo-3-chloropropane, K₂CO₃ | Solvent: DMF; 70°C for 4 hours. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of Methyl 3-methoxy-4-(methoxymethyl)benzoate provides detailed information about the electronic environment of each proton. The chemical shifts (δ) are indicative of the shielding or deshielding effects experienced by the protons, while coupling constants (J) reveal the connectivity between neighboring protons.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing ester group, would appear at the most downfield shift. The protons at C5 and C6 would have chemical shifts influenced by the methoxy (B1213986) and methoxymethyl substituents.

The aliphatic region would feature singlets for the three methoxy groups (the ester methyl, the methoxy substituent, and the methoxymethyl group's methyl) and the methylene (B1212753) protons of the methoxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.60-7.70 | d | ~2 |

| H-5 | 7.00-7.10 | d | ~8 |

| H-6 | 7.50-7.60 | dd | ~8, ~2 |

| -COOCH₃ | 3.85-3.95 | s | - |

| Ar-OCH₃ | 3.80-3.90 | s | - |

| -CH₂OCH₃ | 4.40-4.50 | s | - |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The spectrum is expected to show signals for the carbonyl carbon of the ester, the six aromatic carbons, and the three aliphatic carbons of the methoxy and methoxymethyl groups. The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166-168 |

| C1 | 130-132 |

| C2 | 115-117 |

| C3 | 158-160 |

| C4 | 135-137 |

| C5 | 110-112 |

| C6 | 123-125 |

| -COOCH₃ | 51-53 |

| Ar-OCH₃ | 55-57 |

| -CH₂OCH₃ | 70-72 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.

Two-dimensional NMR techniques are essential for unambiguously confirming the complex structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two to three bonds. For this molecule, a key correlation would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship. sdsu.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). sdsu.eduustc.edu.cn This would allow for the definitive assignment of each proton signal to its corresponding carbon in the skeleton. For example, the proton signal around 4.45 ppm would correlate with the carbon signal around 71 ppm, confirming the -CH₂- of the methoxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduustc.edu.cn This is crucial for piecing together the entire molecular structure. For instance, the protons of the ester methyl group (-COOCH₃) would show a correlation to the carbonyl carbon (C=O). The methylene protons (-CH₂OCH₃) would show correlations to the aromatic carbons C-3, C-4, and C-5, confirming the position of the methoxymethyl group.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Under Electron Ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For regioisomeric methoxymethyl substituted methyl benzoates, the aliphatic oxygen of the methoxymethylene group is more actively involved in fragmentation compared to a directly linked ether oxygen. nih.gov

A study on the EI fragmentation of regioisomeric methoxymethyl substituted methyl benzoates revealed key fragmentation pathways. researchgate.net For a compound like Methyl 4-(methoxymethyl)benzoate, major fragments arise from the loss of the ether methyl group (m/z 165) and the ester methoxy group (m/z 149). researchgate.net A significant fragment at m/z 133 is also observed, resulting from the loss of both of these groups. nih.govresearchgate.net The base peak in the spectrum of the 4-isomer is typically at m/z 121, corresponding to the loss of the carbomethoxy radical (•CO₂CH₃) to form a stable methoxymethylbenzene cation. researchgate.net

Table 3: Expected Major EI-MS Fragmentation Ions

| m/z | Proposed Fragment |

|---|---|

| 196 | [M]⁺ |

| 181 | [M - •CH₃]⁺ |

| 165 | [M - •OCH₃]⁺ |

| 137 | [M - •COOCH₃]⁺ |

Note: These fragmentation patterns are inferred from studies on closely related isomers.

Fast Atom Bombardment (FAB) is a soft ionization technique that can lead to unique fragmentation pathways. A notable phenomenon observed in the positive ion FAB mass spectra of 4-substituted-1-(methoxymethyl)benzene derivatives is the formation of an [M-H]⁺ ion through hydride elimination. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum provides information on the vibrations of bonds, and specific bonds absorb infrared radiation at characteristic frequencies. For this compound, several key absorptions are expected that confirm its structure. A strong absorption band is anticipated in the region of 1720-1730 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. The presence of the aromatic ring will be indicated by C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹, as well as C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds in the methyl and methoxymethyl groups will show stretching vibrations in the 2850-2960 cm⁻¹ range. Furthermore, the two distinct C-O bonds (ester and ether) will produce strong, characteristic stretching bands in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH3, CH2) | Stretching | 2850 - 2960 | Medium-Strong |

| Ester C=O | Stretching | 1720 - 1730 | Strong |

| Aromatic C=C | Stretching | ~1600 and ~1450 | Medium-Weak |

| Ester C-O | Stretching | 1250 - 1300 | Strong |

| Ether C-O | Stretching | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the substituted benzene ring acts as the chromophore, the part of the molecule responsible for light absorption. The primary electronic transitions expected for this compound are π → π* transitions associated with the conjugated π-electron system of the aromatic ring.

The substituents on the benzene ring (methoxy, methoxymethyl, and methyl ester groups) act as auxochromes, which can modify the absorption characteristics of the chromophore. These groups, particularly the oxygen-containing methoxy and ester groups, have non-bonding electrons (n electrons) and can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε) compared to unsubstituted benzene. While specific absorption maxima require experimental measurement, substituted benzoates typically exhibit strong absorptions in the UV region, often between 200 and 300 nm, corresponding to these π → π* transitions.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the computational chemistry of "this compound" that adheres to the specific and detailed outline provided.

The required information for the following sections and subsections is not present in the public domain for this exact chemical compound:

Computational Chemistry Investigations of Methyl 3 Methoxy 4 Methoxymethyl Benzoate

Theoretical Prediction of Spectroscopic Parameters

Therefore, to ensure scientific accuracy and adhere to the explicit constraints of the request, the article cannot be written.

Analytical Methodologies for Chemical Assessment Non Clinical Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a moderately polar compound like "Methyl 3-methoxy-4-(methoxymethyl)benzoate," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for its assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds. In the context of "this compound," reverse-phase HPLC (RP-HPLC) is the most common approach for determining purity and analyzing mixtures. This technique utilizes a non-polar stationary phase and a polar mobile phase.

While specific methods for "this compound" are not extensively detailed in publicly available literature, methodologies for structurally similar benzoate (B1203000) esters provide a strong indication of suitable analytical conditions. For instance, the analysis of related compounds such as methyl 4-hydroxybenzoate (B8730719) often employs a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.netresearchgate.net The detection is typically carried out using a UV detector at a wavelength around 254 nm, where the benzene (B151609) ring of the benzoate structure exhibits strong absorbance. researchgate.net

A simple, precise, and accurate RP-HPLC method for a similar compound, Methyl 4-hydroxy benzoate, has been established using a C18 column and a mobile phase of methanol and water (adjusted to pH 4.8 with 0.1 N HCl) in a 45:55 v/v ratio. researchgate.net The flow rate was maintained at 1.0 mL/min, and detection was performed at 254 nm. researchgate.net Such a method demonstrates good resolution and symmetrical peak shapes, allowing for accurate quantification. researchgate.net

Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the analysis of "this compound," based on methods for related compounds.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining moderately polar compounds like benzoate esters. |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient | A polar mobile phase is used in RP-HPLC. A gradient elution can be optimized to ensure good separation of the main compound from any impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good separation efficiency without excessive pressure. |

| Detection | UV at ~254 nm | The aromatic ring in the molecule allows for sensitive detection at this wavelength. |

| Injection Volume | 10-20 µL | A typical injection volume for standard analytical HPLC. |

This data is inferred from methodologies for structurally similar compounds.

Gas Chromatography (GC) for Volatile and Semi-Volatile Component Analysis

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile and semi-volatile compounds. "this compound," with a molecular weight of 196.21 g/mol , is sufficiently volatile for GC analysis. This method is particularly useful for identifying and quantifying volatile impurities, residual solvents, or related volatile by-products from its synthesis.

GC analysis is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, aiding in their definitive identification. The NIST WebBook provides mass spectral data for "Methyl 4-(methoxymethyl)benzoate," a structurally related compound, showing characteristic fragment ions that can be used for its identification.

For the analysis of benzoate esters, a capillary column with a non-polar stationary phase, such as a VF-5MS, is often employed. nist.gov The separation is achieved by applying a temperature program where the column temperature is gradually increased to elute compounds based on their boiling points and interaction with the stationary phase.

The following interactive data table outlines typical GC conditions that could serve as a starting point for developing a method for "this compound."

| Parameter | Condition | Rationale |

| Column | Capillary, e.g., VF-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column is suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Temperature Program | e.g., Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good general sensitivity for organic compounds, while MS provides structural information for identification. |

This data is inferred from methodologies for structurally similar compounds.

Microextraction Techniques in Chemical Analysis

Microextraction techniques are modern sample preparation methods that have gained popularity due to their efficiency, minimal solvent consumption, and ability to preconcentrate analytes from a sample matrix. These techniques are particularly valuable when analyzing for trace-level impurities or when the sample volume is limited.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. The fiber is then desorbed, typically in the injection port of a gas chromatograph, for analysis. For a semi-volatile compound like "this compound," headspace SPME would be a suitable approach for analyzing volatile organic compounds in the sample matrix.

The choice of fiber coating is critical and depends on the polarity of the analytes. For benzoate esters, a polyacrylate or polydimethylsiloxane (B3030410) (PDMS) fiber would be appropriate choices. In a study on phthalate (B1215562) esters, an 85 µm polyacrylate fiber was successfully used for their determination in water samples by SPME-GC-MS. nih.gov This demonstrates the applicability of SPME for the analysis of ester compounds.

Thin Film Microextraction (TFME)

Thin Film Microextraction (TFME) is a more recent development in microextraction that offers a larger surface area of the extraction phase compared to traditional SPME fibers. mdpi.com This increased surface area can lead to faster extraction times and higher analyte recovery. mdpi.com TFME devices can be coated with various sorbents, similar to SPME fibers, and are compatible with both GC and HPLC analysis.

While specific applications of TFME for "this compound" have not been reported, the technique has shown great promise for the extraction of a wide range of organic compounds from various matrices. nih.gov Given its advantages, TFME represents a potentially powerful tool for the sensitive analysis of this compound and its related impurities.

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Routes for Methyl 3-methoxy-4-(methoxymethyl)benzoate

The imperative for green chemistry is driving research into new ways to synthesize this compound that are more sustainable than traditional methods. nih.govrsc.orgbohrium.combrazilianjournals.com.br The focus is on increasing efficiency, reducing waste, and utilizing less hazardous materials. Key areas of investigation include the development of novel catalytic systems and the application of innovative reaction technologies.

One of the most promising avenues is the use of C-H activation, a technique that allows for the direct functionalization of carbon-hydrogen bonds. acs.orgnih.govrsc.orgrsc.org This approach can shorten synthetic sequences and reduce the need for pre-functionalized starting materials, thereby improving atom economy. Research in this area is geared towards identifying catalysts that can selectively target specific C-H bonds on the benzoate (B1203000) ring, even in the presence of multiple functional groups.

The development of solid acid catalysts, such as zirconium-based catalysts, also presents a sustainable alternative to traditional homogeneous catalysts. mdpi.comresearchgate.net These heterogeneous catalysts are easily separable from the reaction mixture, allowing for their reuse and minimizing waste. researchgate.net Future work will likely focus on enhancing the activity and selectivity of these catalysts for the esterification of substituted benzoic acids. mdpi.comresearchgate.netresearchgate.net

| Synthetic Approach | Advantages | Future Research Focus |

| C-H Activation | Fewer synthetic steps, higher atom economy. acs.orgnih.govrsc.orgrsc.org | Development of highly selective and robust catalysts. acs.orgnih.govrsc.orgrsc.org |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, simplified purification. mdpi.comresearchgate.net | Enhancing catalyst activity, selectivity, and longevity. mdpi.comresearchgate.netresearchgate.net |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme discovery and engineering for specific transformations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and integration with other green technologies. |

Exploration of Advanced Derivatization for Non-Biological Material Science Applications

The unique chemical structure of this compound makes it an intriguing building block for the creation of new materials with tailored properties. The aromatic ring and its substituents offer multiple sites for derivatization, enabling the synthesis of a diverse range of polymers and functional organic molecules.

A significant area of future research will be the incorporation of the methoxymethyl benzoate scaffold into advanced polymers for applications in organic electronics. researchgate.netresearchgate.net By modifying the core structure, it may be possible to develop novel organic semiconductors, dielectric materials, or components for organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The electronic properties of these materials can be fine-tuned by introducing different functional groups onto the benzoate ring. researchgate.net

Furthermore, derivatives of this compound could serve as ligands for the construction of porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comrsc.orgresearchgate.netrsc.orgnih.gov These materials are characterized by their high surface area and tunable porosity, making them promising candidates for applications in gas storage, separations, and catalysis. mdpi.comrsc.orgresearchgate.net

| Material Class | Potential Applications | Research Direction |

| Organic Polymers | Organic electronics, specialty coatings, advanced composites. researchgate.netresearchgate.netnih.gov | Synthesis of polymers with tailored electronic and optical properties. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, drug delivery. rsc.orgresearchgate.netnih.gov | Design of linkers to control pore size and functionality. rsc.orgresearchgate.net |

| Covalent Organic Frameworks (COFs) | Photocatalysis, sensing, energy storage. mdpi.com | Development of new synthetic methods for robust and crystalline COFs. mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction for this Compound Class

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the way chemists approach the synthesis of complex molecules like this compound. eurekalert.orgchemai.io These computational tools can analyze vast datasets of chemical reactions to identify novel synthetic routes and predict reaction outcomes with increasing accuracy. acs.orgresearchgate.net

In addition to retrosynthesis, machine learning models can be trained to predict the success and yield of a chemical reaction based on the starting materials, reagents, and conditions. chemai.ioacs.orgresearchgate.net This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. For a molecule with multiple functional groups like this compound, AI can help in predicting site selectivity in functionalization reactions. rsc.org

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose novel synthetic routes to a target molecule. | Faster discovery of efficient and innovative synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the products, yields, and side reactions of a chemical transformation. acs.orgresearchgate.net | Reduced experimental effort, optimization of reaction conditions, and minimization of waste. chemai.ioacs.org |

| Catalyst and Reagent Design | AI can suggest new catalysts or reagents with improved performance for specific reactions. | Development of more efficient and selective chemical transformations. |

In-depth Mechanistic Investigations of Complex Transformations of the Methoxymethyl Benzoate Scaffold

A deeper understanding of the reaction mechanisms involving the methoxymethyl benzoate scaffold is essential for controlling and optimizing its chemical transformations. Future research will employ a combination of advanced experimental techniques and computational modeling to elucidate the intricate details of these reactions.

The electronic effects of the methoxy (B1213986) and methoxymethyl substituents on the reactivity of the aromatic ring are of particular interest. vaia.comlibretexts.orgstackexchange.comminia.edu.eglumenlearning.com The methoxy group is known to be an electron-donating group, which activates the ring towards electrophilic aromatic substitution. vaia.comlibretexts.orgminia.edu.eg In-depth studies will aim to quantify the influence of both substituents on the rates and regioselectivity of various reactions.

Computational chemistry, particularly density functional theory (DFT), will play a crucial role in these investigations. scielo.org.zaresearchgate.net DFT calculations can provide insights into the geometries of transition states, reaction energy profiles, and the distribution of electron density in molecules, complementing experimental findings. scielo.org.zaresearchgate.net Mechanistic studies on the hydrolysis of benzoate esters can also provide valuable information on their stability and reactivity. nih.govlibretexts.orgcdnsciencepub.com

| Research Area | Techniques | Key Questions to be Addressed |

| Electronic Effects | Hammett analysis, kinetic studies, computational modeling. scielo.org.zaresearchgate.net | How do the methoxy and methoxymethyl groups influence the rate and regioselectivity of reactions? vaia.comlibretexts.orgstackexchange.comminia.edu.eglumenlearning.com |

| Reaction Intermediates | Spectroscopic methods (NMR, IR, Mass Spectrometry), trapping experiments. | What are the key intermediates in important transformations of the scaffold? |

| Transition State Analysis | DFT calculations, kinetic isotope effect studies. scielo.org.zaresearchgate.net | What are the structures and energies of the transition states for key reaction steps? |

| Solvent and Catalyst Effects | Systematic variation of reaction conditions, in-situ monitoring. | How do the solvent and catalyst influence the reaction mechanism and outcome? |

Q & A

Basic: What are the key synthetic routes and optimization strategies for Methyl 3-methoxy-4-(methoxymethyl)benzoate?

Answer:

The synthesis typically involves esterification and alkylation steps. A common approach (adapted from and ) includes:

Starting Materials : Methyl 4-hydroxy-3-methoxybenzoate reacts with methoxymethyl chloride or bromide under basic conditions (e.g., potassium carbonate in acetone).

Reaction Conditions : Reflux at 65°C for 24 hours to ensure complete substitution.

Purification : Ethyl acetate extraction followed by recrystallization or column chromatography yields the pure product (~66% yield).

Optimization Tips :

- Solvent choice (polar aprotic solvents like acetone enhance reactivity).

- Base selection (K₂CO₃ for mild conditions, stronger bases like NaH for faster kinetics).

- Monitoring via TLC to track reaction progress.

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies methoxy (δ 3.3–3.8 ppm), ester carbonyl (δ 165–170 ppm), and aromatic protons. Substituent positions are confirmed via coupling patterns (e.g., para vs. ortho).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₄O₄; [M+H]⁺ = 211.0971).

- X-ray Crystallography : SHELX programs refine crystal structures (e.g., triclinic system, P1 space group). Key parameters: bond angles (C–O–C ~120°) and dihedral angles (7.6° between aromatic planes) .

Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ChemDraw) and crystallographic data with Mercury software.

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Answer:

Discrepancies often arise from twinning, disorder, or incorrect space group assignment. Strategies include:

Data Validation : Use PLATON to check for missed symmetry or twinning (e.g., Rint > 0.05 indicates issues).

Refinement Adjustments : In SHELXL, apply restraints for disordered methoxymethyl groups or use TWIN commands for twinned crystals.

Complementary Techniques : Pair XRD with solid-state NMR to confirm hydrogen bonding (e.g., C–H···O interactions).

Case Study : resolved planar distortions using intermolecular π-π stacking analysis.

Advanced: What mechanistic insights guide nucleophilic substitution reactions involving the methoxymethyl group?

Answer:

The methoxymethyl group’s reactivity is influenced by:

- Electronic Effects : Electron-donating methoxy groups stabilize intermediates in SN2 mechanisms.

- Steric Factors : Bulky substituents slow kinetics (e.g., 2° vs. 1° alkyl halides).

Experimental Design : - Kinetic Studies : Vary nucleophile concentration (e.g., NaI in acetone) to determine rate laws.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies.

Example : highlights iodine’s role in enhancing electrophilicity for cross-coupling reactions.

Methodological: How to analyze substituent effects on the compound’s electronic properties?

Answer:

- Hammett Plots : Correlate σ values of substituents (e.g., -OCH₃, -CH₂OCH₃) with reaction rates (e.g., ester hydrolysis).

- Computational Tools :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to calculate Mulliken charges and frontier orbitals.

- InChI-Based Descriptors : Use SMILES strings (e.g.,

COCC1=C(C=C(C(=O)OC)C=C1)OC) to predict logP and solubility via tools like SwissADME.

Case Study : ’s InChIKey (CVTZJCBHKYLSFW) links to PubChem data for comparative analysis.

Methodological: How to design experiments for studying the compound’s role in polymer synthesis?

Answer:

- Monomer Functionalization : Use the benzoate’s ester group for copolymerization (e.g., with acrylates via radical initiation).

- Cross-Linking Studies : Introduce methoxymethyl groups as flexible spacers in epoxy resins. Monitor Tg via DSC.

- Characterization : GPC for molecular weight, FTIR for ester linkage integrity.

Reference : highlights similar esters in liquid crystal development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.